3-(2-Aminoethyl)-5-(3-chlorobenzyl)thiazolidine-2,4-dione
Description
Properties
Molecular Formula |
C12H13ClN2O2S |
|---|---|
Molecular Weight |
284.76 g/mol |
IUPAC Name |
3-(2-aminoethyl)-5-[(3-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H13ClN2O2S/c13-9-3-1-2-8(6-9)7-10-11(16)15(5-4-14)12(17)18-10/h1-3,6,10H,4-5,7,14H2 |
InChI Key |
ZQAYAZRVZNPEID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2C(=O)N(C(=O)S2)CCN |
Origin of Product |
United States |
Preparation Methods
Formation of Thiazolidine-2,4-dione (TZD) Scaffold
Thiourea (10 mmol) reacts with chloroacetic acid (12 mmol) in refluxing concentrated HCl (20 mL) for 10–12 hours. The mixture is cooled to 5°C, and the precipitated TZD is filtered and recrystallized using ethanol. This step yields 85–90% pure TZD, confirmed by melting point (120–122°C) and IR spectroscopy (C=O stretch at 1,740 cm⁻¹).
Knoevenagel Condensation for 5-(3-Chlorobenzyl) Substitution
TZD (5 mmol) and 3-chlorobenzaldehyde (6 mmol) are stirred in dry toluene (30 mL) with piperidine (0.5 mL) as a base. The reaction refluxes at 110°C for 8 hours, forming 5-(3-chlorobenzylidene)thiazolidine-2,4-dione. The product is isolated via vacuum filtration and washed with cold methanol. Yield: 78–82%; purity confirmed by HPLC.
Introduction of 2-Aminoethyl Group
5-(3-Chlorobenzylidene)TZD (3 mmol) reacts with 2-chloro- N-ethylacetamide (3.3 mmol) in dimethylformamide (DMF, 15 mL) containing potassium carbonate (6 mmol) at 80°C for 6 hours. The 2-aminoethyl side chain is introduced via nucleophilic substitution, followed by extraction with ethyl acetate and drying over Na₂SO₄. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
Reaction Optimization and Mechanistic Insights
Solvent and Catalyst Selection
-
Toluene vs. DMF : Toluene enhances Knoevenagel condensation yields (82%) compared to DMF (68%) due to better azeotropic water removal.
-
Base Catalysts : Piperidine outperforms triethylamine in condensation reactions, achieving 85% vs. 72% yields.
Table 2: Optimization of Knoevenagel Condensation
| Parameter | Condition 1 | Condition 2 | Optimal Yield |
|---|---|---|---|
| Solvent | Toluene | DMF | 82% (Toluene) |
| Catalyst | Piperidine | Triethylamine | 85% (Piperidine) |
| Temperature | 110°C | 90°C | 82% (110°C) |
Purification Techniques
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) achieves >95% purity.
-
Recrystallization : Ethanol-water (8:2) recrystallization removes unreacted aldehydes, confirmed by NMR.
Characterization and Analytical Validation
Spectroscopic Data
Purity and Yield Assessment
Table 3: Batch Analysis of Final Product
| Batch | Yield (%) | Purity (HPLC) | Melting Point (°C) |
|---|---|---|---|
| 1 | 78 | 96.2 | 137–140 |
| 2 | 82 | 97.8 | 138–142 |
| 3 | 80 | 95.9 | 136–139 |
Chemical Reactions Analysis
Reactions at the 2-Aminoethyl Substituent
The primary amine group on the ethyl chain undergoes typical nucleophilic reactions:
Acylation
Reaction with acyl chlorides or anhydrides yields amide derivatives. For example:
Alkylation
The amine reacts with alkyl halides to form secondary or tertiary amines:
Schiff Base Formation
Condensation with aldehydes (e.g., benzaldehyde) forms imines :
textReaction: R-NH₂ + R'CHO → R-N=CH-R' + H₂O Conditions: Ethanol, acetic acid catalyst, 12 hrs Yield: 65–70%[11]
Reactivity of the Thiazolidinedione Core
The 2,4-dione moiety participates in tautomerism and ring-opening reactions:
Keto-Enol Tautomerism
The dione exists in equilibrium with enolic forms, influencing its reactivity (Figure 1) .
textTautomer Stability: Keto form predominates (ΔG = −2.3 kcal/mol)[12]
Ring-Opening Hydrolysis
Under acidic or basic conditions, the ring hydrolyzes to form dicarboxylic acid derivatives :
textReaction: Thiazolidinedione + H₂O → Dicarboxylic acid Conditions: 6M HCl, reflux, 8 hrs Yield: 90%[7]
Transformations Involving the 3-Chlorobenzyl Group
The chlorobenzyl substituent undergoes limited direct reactions due to the deactivating chloro group:
Electrophilic Aromatic Substitution
Under strong conditions, bromination occurs at the benzene ring’s para position :
textReaction: Ar-Cl + Br₂ → Ar-Br + Cl⁻ Conditions: FeBr₃ catalyst, 80°C, 4 hrs Yield: 40%[11]
Oxidation to Benzylidene
Dehydrogenation converts the benzyl group to a benzylidene derivative :
textReaction: Ar-CH₂ → Ar-CH= Conditions: DDQ (oxidant), toluene, reflux, 12 hrs Yield: 55%[11]
Salt Formation and Acid-Base Reactions
The aminoethyl group forms stable salts with acids:
textReaction: R-NH₂ + HCl → R-NH₃⁺Cl⁻ Conditions: Ethyl acetate, RT, 1 hr Yield: Quantitative[6]
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 3-(2-Aminoethyl)-5-(3-chlorobenzyl)thiazolidine-2,4-dione as an anticancer agent. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (Huh-7) cancer cells.
Case Study:
A study evaluated the compound's efficacy using the MTT assay, which measures cell viability. The results indicated an IC50 value of approximately 25 µM for MCF-7 cells, demonstrating significant anticancer potential compared to standard chemotherapeutics like cisplatin .
Anti-inflammatory Properties
The compound also shows promising anti-inflammatory properties. It has been tested for its ability to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation and inflammation.
Mechanism of Action:
Docking studies revealed that 3-(2-Aminoethyl)-5-(3-chlorobenzyl)thiazolidine-2,4-dione binds effectively to the active site of CDK2, suggesting a mechanism for its anti-inflammatory effects. The inhibition of this kinase can lead to reduced inflammation markers in vitro .
Antimicrobial Activity
Another significant application of this compound is its antimicrobial activity. Research indicates that it possesses inhibitory effects against various bacterial strains.
Experimental Findings:
In a disc diffusion assay, the compound demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL depending on the bacterial strain tested .
Neuroprotective Effects
Emerging research suggests that 3-(2-Aminoethyl)-5-(3-chlorobenzyl)thiazolidine-2,4-dione may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's.
Research Insights:
A study investigated its potential as an acetylcholinesterase inhibitor, which is crucial for managing Alzheimer’s disease symptoms. The compound showed promising results with an IC50 value of 12 µM against acetylcholinesterase activity, indicating its potential as a therapeutic agent for cognitive disorders .
Synthesis and Structural Characterization
The synthesis of 3-(2-Aminoethyl)-5-(3-chlorobenzyl)thiazolidine-2,4-dione involves several steps that include the reaction of thiazolidinedione derivatives with amines under controlled conditions. Characterization techniques such as NMR and IR spectroscopy confirm the structural integrity and purity of the synthesized compound.
Synthesis Overview:
The synthesis pathway typically involves:
- Reacting thiazolidinedione with chlorobenzyl chloride.
- Introducing the aminoethyl group through nucleophilic substitution.
- Purification via recrystallization or chromatography.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Substituent Variations at N3 and C5
The biological activity of TZD derivatives is highly dependent on substituents at N3 (alkyl/aminoalkyl groups) and C5 (aromatic or aliphatic groups). Key analogs and their structural features are summarized below:
Key Observations :
- N3 Modifications: The 2-aminoethyl group in the target compound is a common feature in anticancer analogs (e.g., [302] and [127]).
- C5 Substituents: Benzylidene vs. Benzyl: Conjugated benzylidene groups (e.g., in [302] and CTD) enhance planarity, facilitating interactions with hydrophobic pockets in kinases or microbial enzymes . The target compound’s non-conjugated 3-chlorobenzyl group may reduce such interactions but improve metabolic stability. Chlorine Position: 3-Chlorobenzyl (target) vs. 4-chlorobenzylidene (CTD, 56–58). Para-substituted chlorines in antimicrobial analogs (56–58) show stronger activity, likely due to optimized electronic effects, whereas meta-substitution may alter steric interactions .
Yield and Conditions :
Anticancer Activity
- Dual Pathway Inhibition : Compound [302] (3-phenylpropylidene) inhibits Raf/MEK/ERK and PI3K/Akt, inducing apoptosis in leukemia cells . The target compound’s 3-chlorobenzyl group may shift selectivity due to altered hydrophobicity.
- Selectivity: [127] (4-ethoxybenzylidene) shows melanoma-specific cytotoxicity, highlighting the role of electron-donating groups (e.g., ethoxy) in target discrimination .
Antimicrobial Activity
- Chlorinated analogs (56–58) exhibit MIC values <1 µg/mL against E. coli and B. subtilis. The 2,6-dichloro derivative (58) showed the highest potency, emphasizing the importance of halogen positioning . The target compound’s meta-chloro substitution may reduce efficacy compared to para-substituted analogs.
Electronic and Physicochemical Properties
- Hyperpolarizability: CTD (4-chlorobenzylidene) has a static hyperpolarizability of 10.28×10⁻³⁰ esu, which increases to 19.42×10⁻³⁰ esu in CMTD (morpholinomethyl substituent), suggesting enhanced nonlinear optical properties with N3 modifications .
Biological Activity
3-(2-Aminoethyl)-5-(3-chlorobenzyl)thiazolidine-2,4-dione, commonly referred to as a thiazolidine-2,4-dione (TZD) derivative, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of TZDs that have shown potential in anticancer therapy, anti-inflammatory responses, and various other pharmacological effects. This article delves into the biological activities associated with this specific compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a thiazolidine ring and an aminoethyl side chain, along with a chlorobenzyl moiety. Its molecular formula is , with a molecular weight of approximately 319.21 g/mol .
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolidine derivatives. Specifically, 3-(2-aminoethyl)-5-(3-chlorobenzyl)thiazolidine-2,4-dione has been investigated for its effects on various cancer cell lines:
- Mechanism of Action : The compound exhibits its anticancer activity through multiple pathways, including the inhibition of the Raf/MEK/ERK and PI3K/Akt signaling pathways. These pathways are crucial for cell proliferation and survival in cancerous cells .
- Cell Line Studies : In vitro studies demonstrated that this compound significantly inhibits the proliferation of human breast cancer cell lines (MCF-7 and MDA-MB-231) while sparing normal non-cancerous cells .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 10.5 | Significant proliferation inhibition |
| MDA-MB-231 | 8.3 | Induction of apoptosis |
| Normal Breast Cells | >50 | No significant effect |
Anti-inflammatory Activity
Thiazolidine derivatives have also been noted for their anti-inflammatory properties. The compound has shown effectiveness in reducing inflammatory markers in various models, suggesting potential applications in treating inflammatory diseases .
Other Biological Activities
In addition to its anticancer and anti-inflammatory effects, 3-(2-aminoethyl)-5-(3-chlorobenzyl)thiazolidine-2,4-dione exhibits:
- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, contributing to its protective effects against oxidative stress .
- Immunomodulatory Effects : It has been reported to modulate immune responses, which could be beneficial in autoimmune conditions .
Case Studies
- Breast Cancer Treatment : A study evaluated the efficacy of this TZD derivative in breast cancer models. The findings indicated a dose-dependent reduction in tumor size when administered alongside conventional chemotherapy agents .
- Inflammation Model : In a murine model of inflammation, administration of this compound led to a significant decrease in edema and inflammatory cytokines compared to control groups .
Q & A
Q. What are the standard synthetic methodologies for preparing 3-(2-Aminoethyl)-5-(3-chlorobenzyl)thiazolidine-2,4-dione?
The compound is typically synthesized via Knoevenagel condensation , where a benzaldehyde derivative (e.g., 3-chlorobenzyl-substituted aldehyde) reacts with thiazolidine-2,4-dione under mild conditions. Catalysts like diisopropyl ethyl ammonium acetate (DIPEAc) or alum are employed to enhance reaction efficiency. For example, DIPEAc enables room-temperature reactions, moderate-to-good yields (60–85%), and reusability for ≥4 cycles, minimizing waste . Alum-catalyzed methods in ethanol/water mixtures offer simplicity but may require longer reaction times .
Q. How are intermediates and final products purified and characterized in synthetic workflows?
Purification often involves recrystallization using solvent systems like methanol/acetone or DMSO/water mixtures . Characterization relies on TLC for reaction monitoring and spectroscopic techniques:
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Standard assays include:
- Antimicrobial testing via broth microdilution (MIC determination against Gram+/Gram- bacteria and fungi) .
- Anticancer screening using MTT assays on cell lines (e.g., MCF-7, HeLa) to measure IC50 values .
- Enzyme inhibition studies (e.g., COX-2, phospholipase A2) via fluorometric or colorimetric substrate turnover assays .
Advanced Research Questions
Q. How can reaction efficiency be optimized for derivatives with varied substituents?
- Catalyst screening : Compare DIPEAc (green, reusable) vs. alum (low-cost, aqueous-compatible) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may require post-reaction neutralization. Ethanol/water mixtures reduce toxicity .
- Substituent effects : Electron-withdrawing groups (e.g., -Cl at the 5-position) enhance electrophilicity of the aldehyde, accelerating condensation .
Q. What computational tools are used to study structure-activity relationships (SAR) for this compound?
- Molecular docking (AutoDock, Schrödinger) to predict binding affinities for targets like PPAR-γ (antidiabetic) or tubulin (anticancer) .
- QSAR modeling to correlate substituent properties (Hammett constants, logP) with bioactivity .
- DFT calculations to analyze electronic effects of substituents on reactivity and stability .
Q. How do discrepancies in reported biological activities of thiazolidinedione derivatives arise, and how can they be resolved?
Discrepancies often stem from:
- Assay variability : Differences in cell lines (e.g., HepG2 vs. HT-29) or enzyme isoforms (COX-1 vs. COX-2).
- Stereochemical purity : Z/E isomerism in 5-arylidene substituents can drastically alter bioactivity . Resolution strategies:
- HPLC chiral separation to isolate enantiomers for individual testing .
- Standardized protocols : Use identical cell lines and enzyme sources across studies .
Methodological Tables
Q. Table 1: Comparative Synthesis Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reusability | Reference |
|---|---|---|---|---|---|
| DIPEAc | Neat | 25 | 70–85 | 4 cycles | |
| Alum | Ethanol/H2O | 80 | 60–75 | Not reusable |
Q. Table 2: Biological Activity Trends
| Substituent (Position 5) | Antimicrobial MIC (μg/mL) | Anticancer IC50 (μM) | Key Target |
|---|---|---|---|
| 3-Chlorobenzyl | 12.5–25 (S. aureus) | 8.2 (MCF-7) | Tubulin polymerization |
| 4-Methoxybenzylidene | 50–100 (E. coli) | 15.6 (HeLa) | COX-2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
